PTC-028

Description

Structure

3D Structure

Propriétés

IUPAC Name |

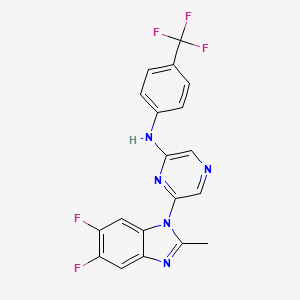

6-(5,6-difluoro-2-methylbenzimidazol-1-yl)-N-[4-(trifluoromethyl)phenyl]pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F5N5/c1-10-26-15-6-13(20)14(21)7-16(15)29(10)18-9-25-8-17(28-18)27-12-4-2-11(3-5-12)19(22,23)24/h2-9H,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZGPBWIZWPDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N1C3=NC(=CN=C3)NC4=CC=C(C=C4)C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PTC-028 in Ovarian Cancer: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovarian cancer remains a significant clinical challenge, with high rates of recurrence and acquired resistance to standard chemotherapies. The identification of novel therapeutic targets and the development of targeted therapies are crucial for improving patient outcomes. One such promising target is the Polycomb Repressive Complex 1 (PRC1) protein, BMI-1 (B-cell-specific Moloney murine leukemia virus integration site 1). BMI-1 is a stem cell factor frequently overexpressed in various malignancies, including ovarian cancer, where its elevated expression correlates with poor prognosis.[1][2] PTC-028 is an orally bioavailable small molecule inhibitor that targets BMI-1 function, demonstrating significant preclinical anti-tumor activity in ovarian cancer models.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound in ovarian cancer, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: BMI-1 Depletion and Induction of Apoptosis

The primary mechanism of action of this compound in ovarian cancer cells is the induction of caspase-dependent apoptosis through the targeted depletion of the BMI-1 protein.[1][2][3] This process is initiated by the post-translational modification of BMI-1, leading to a cascade of events that culminate in programmed cell death.

The key steps in the mechanism of action of this compound are as follows:

-

Hyper-phosphorylation of BMI-1: this compound treatment leads to the hyper-phosphorylation of the BMI-1 protein. This modification marks the protein for degradation.[1][4]

-

Depletion of Cellular BMI-1: The hyper-phosphorylated BMI-1 is subsequently degraded, resulting in a significant reduction in the overall cellular levels of the BMI-1 protein.[1][4] As a functional consequence of BMI-1 depletion, the levels of ubiquitinated histone 2A (uH2A), a downstream target of BMI-1's E3 ubiquitin ligase activity, are also reduced.[1][3]

-

Mitochondrial Dysfunction: The depletion of BMI-1 is associated with a compromised mitochondrial redox balance and a temporal decrease in cellular ATP levels.[1][2][3] This is characterized by an increase in mitochondrial reactive oxygen species (ROS).[1][3]

-

Induction of Caspase-Dependent Apoptosis: The combination of mitochondrial dysfunction and ATP depletion potentiates the intrinsic pathway of apoptosis. This is evidenced by the activation of caspase-9 and the subsequent cleavage of executioner caspases-3 and -7.[1][5]

-

Downregulation of Anti-Apoptotic and Pro-Survival Factors: this compound treatment also leads to a decrease in the expression of the X-linked inhibitor of apoptosis (XIAP) and Receptor-Interacting Protein Kinase 1 (RIPK1), further promoting the apoptotic cascade.[1][5]

Signaling Pathway of this compound in Ovarian Cancer

The signaling cascade initiated by this compound, leading to apoptosis in ovarian cancer cells, is a multi-faceted process. The following diagram illustrates the key molecular events.

References

- 1. ApoTox-Glo™ Triplex Assay Protocol [france.promega.com]

- 2. An Orthotopic Mouse Model of Ovarian Cancer using Human Stroma to Promote Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

The Discovery and Synthesis of PTC-028: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PTC-028 is a novel, orally bioavailable small molecule inhibitor of the Polycomb repressive complex 1 (PRC1) protein, B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1). Elevated expression of BMI-1 is correlated with poor prognosis in numerous cancers, including ovarian cancer, making it a compelling therapeutic target. This compound induces caspase-dependent apoptosis in cancer cells by promoting the hyper-phosphorylation and subsequent degradation of BMI-1. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, presenting key quantitative data and experimental methodologies.

Discovery and Rationale

The oncogene BMI-1 is a core component of the PRC1, a key epigenetic regulator that mediates gene silencing through the monoubiquitination of histone H2A at lysine 119 (H2AK119ub). Overexpression of BMI-1 is a hallmark of various malignancies and is associated with cancer stem cell maintenance, proliferation, and poor clinical outcomes.[1] Consequently, the development of small molecule inhibitors targeting BMI-1 function has been a significant focus in oncology drug discovery. This compound was identified as a potent and selective inhibitor of BMI-1 function, demonstrating superior pharmaceutical properties compared to its predecessor, PTC-209.[2]

Chemical Properties

While the detailed synthesis protocol for this compound is not publicly available, its chemical structure has been disclosed.[2]

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₂F₅N₅ |

| Molecular Weight | 405.32 g/mol |

| CAS Number | 1782970-28-8 |

| Chemical Structure | (Image of the chemical structure of this compound would be placed here if available) |

Data sourced from Selleck Chemicals.[3]

Mechanism of Action

This compound exerts its anti-cancer effects by inducing the post-translational modification of BMI-1.[4] Treatment with this compound leads to the hyper-phosphorylation of BMI-1, which in turn triggers its degradation.[2] The depletion of BMI-1 has several downstream consequences, culminating in caspase-dependent apoptosis.[2][3]

A key element of this compound's mechanism is the induction of mitochondrial dysfunction. The depletion of BMI-1 is associated with a reduction in cellular ATP levels and an increase in mitochondrial reactive oxygen species (ROS).[2] This compromised mitochondrial redox balance activates the intrinsic apoptotic pathway. The signaling cascade involves the inhibition of X-linked inhibitor of apoptosis protein (XIAP) and Receptor-Interacting Protein Kinase 1 (RIPK1), leading to the activation of caspase-9 and subsequently caspase-3/7.[2][5]

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective activity against various cancer cell lines, particularly those with high BMI-1 expression. It effectively inhibits cell viability and clonal growth in ovarian cancer cells while having minimal impact on normal cells.[2]

Table 2: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines

| Cell Line | IC₅₀ (nM) for Cell Viability (48h) | Effect on Clonal Growth |

| CP20 | ~100 | Dose-dependent decrease |

| OV90 | ~100 | Dose-dependent decrease |

| OVCAR4 | ~100 | Dose-dependent decrease |

Data is approximate based on graphical representations in the source literature.[2]

In Vivo Activity and Pharmacokinetics

Oral administration of this compound has shown significant single-agent antitumor activity in preclinical models of ovarian cancer.[2] Its efficacy is comparable to the standard-of-care chemotherapy.[2]

Table 3: In Vivo Antitumor Activity of this compound in an Orthotopic Ovarian Cancer Mouse Model

| Treatment Group | Dose and Schedule | Mean Tumor Weight Reduction vs. Control |

| This compound | 15 mg/kg, twice weekly (oral) | Significant reduction |

| Cisplatin/Paclitaxel | 3 mg/kg weekly / 15 mg/kg weekly (intraperitoneal) | Significant reduction |

Data from a study by Bhattacharya et al. (2017).[2]

Pharmacokinetic studies in CD-1 mice have demonstrated the oral bioavailability of this compound.[3]

Table 4: Pharmacokinetic Parameters of this compound in CD-1 Mice

| Dose (Oral) | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ₕ (µg·h/mL) |

| 10 mg/kg | 0.79 | 1 | 10.9 |

| 20 mg/kg | 1.49 | 1 | 26.1 |

Data sourced from MedchemExpress.[3]

Experimental Protocols

Cell Viability Assay

The effect of this compound on cell viability is commonly assessed using an MTS assay.

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or a vehicle control for 48 hours.[3]

-

Following treatment, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

The plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

The absorbance is measured at 490 nm using a plate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.[4]

Apoptosis Assay

The induction of apoptosis by this compound can be evaluated using the ApoTox-Glo™ Triplex Assay.

Protocol:

-

Cells are treated with increasing concentrations of this compound for 48 hours.[6]

-

The ApoTox-Glo™ Triplex Assay is then performed according to the manufacturer's instructions. This assay simultaneously measures three parameters:

-

Viability: Using a fluorescent substrate to measure the activity of a live-cell protease.

-

Cytotoxicity: Using a fluorescent substrate to measure the activity of a dead-cell protease.

-

Caspase-3/7 Activity: Using a luminogenic caspase-3/7 substrate to measure apoptosis.[2]

-

-

Fluorescence and luminescence are read using a plate reader.

In Vivo Xenograft Model

The antitumor efficacy of this compound is assessed in an orthotopic mouse model of ovarian cancer.

Protocol:

-

Female athymic nude mice are surgically implanted with human ovarian cancer cells (e.g., OV90) into the ovarian bursa.[6]

-

One week post-implantation, the mice are randomized into treatment and control groups.[6]

-

The treatment group receives this compound orally (e.g., 15 mg/kg, twice weekly). A positive control group may receive standard-of-care chemotherapy (e.g., cisplatin and paclitaxel), and a control group receives a vehicle.[6]

-

After a defined treatment period (e.g., three weeks), the mice are euthanized, and the tumors are excised and weighed.[2]

-

Tumor tissues can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki67) and apoptosis (e.g., TUNEL).[2]

Conclusion

This compound is a promising BMI-1 inhibitor with a well-defined mechanism of action and significant preclinical activity in ovarian cancer models. Its ability to induce caspase-dependent apoptosis through the degradation of BMI-1, coupled with its oral bioavailability, positions it as a potential therapeutic agent for cancers characterized by BMI-1 overexpression. Further clinical investigation is warranted to determine its safety and efficacy in patients.

References

- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugpatentwatch.com [drugpatentwatch.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US10239882B2 - Substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors - Google Patents [patents.google.com]

Chemical Structure and Physicochemical Properties

An In-depth Technical Guide to PTC-028

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a novel small-molecule inhibitor of BMI-1 function. It details the compound's chemical structure, physicochemical properties, mechanism of action, and summarizes key preclinical data. Detailed experimental protocols and visualizations of core concepts are included to support further research and development efforts.

This compound is an orally bioavailable compound that selectively targets cancer cells by modulating the function of the B cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein.[1][2][3][4]

| Property | Value | Reference |

| IUPAC Name | 6-(5,6-difluoro-2-methyl-1H-benzimidazol-1-yl)-N-[4-(trifluoromethyl)phenyl]-2-pyrazinamine | [5] |

| CAS Number | 1782970-28-8 | [1][2][5][] |

| Molecular Formula | C₁₉H₁₂F₅N₅ | [1][5][][7][8] |

| Molecular Weight | 405.32 g/mol | [1][][8] |

| SMILES | CC1=NC2=CC(=C(C=C2N1C3=NC(=CN=C3)NC4=CC=C(C=C4)C(F)(F)F)F)F | [][8] |

| Appearance | White to off-white solid powder | [1][7] |

| Purity | ≥95% - ≥98% | [5][7] |

| Solubility | DMSO: ≥ 81 mg/mL; DMF: 20 mg/mL; Ethanol: 17 mg/mL; Water: Insoluble | [2][5][7] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [1][7] |

Mechanism of Action

This compound functions as a potent inhibitor of BMI-1, a core component of the Polycomb Repressive Complex 1 (PRC1) that is frequently overexpressed in various cancers and is linked to poor prognosis.[3][9] Unlike other inhibitors that may target mRNA translation, this compound acts at the post-translational level.[2][3][9]

The primary mechanism involves the following steps:

-

BMI-1 Destabilization : this compound induces hyper-phosphorylation of the BMI-1 protein. This modification marks the protein for subsequent degradation, leading to a rapid depletion of cellular BMI-1 levels.[3][9][10]

-

Mitochondrial Stress : The depletion of BMI-1 is coupled with a reduction in cellular ATP and an increase in mitochondrial reactive oxygen species (ROS).[9][10]

-

Apoptosis Induction : This state of compromised mitochondrial redox balance, along with the inhibition of anti-apoptotic proteins such as XIAP and RIPK1, potentiates a caspase-dependent apoptotic cascade.[9][10] The pathway proceeds through the activation of initiator caspase-9, followed by the executioner caspases-3 and -7, ultimately leading to programmed cell death.[9][10]

-

Cell Cycle Arrest : In some cancer types, such as myelodysplastic syndrome, this compound has also been shown to disrupt microtubule polymerization, leading to cell cycle arrest at the G2/M phase.[5][11]

Preclinical Data Summary

This compound demonstrates significant anti-tumor activity both in vitro and in vivo. It selectively inhibits the growth of cancer cells while having a minimal effect on normal cells.[3][9]

In Vitro Efficacy

| Cell Lines | Cancer Type | IC₅₀ | Assay | Reference |

| OVCAR4, OV90, CP20 | Ovarian Cancer | ~100 nM | MTS Assay (48h) | [9] |

| MDS-L | Myelodysplastic Syndrome | 0.03 µM (G2/M Arrest) | Cell Cycle Analysis | [5] |

In Vivo Pharmacokinetics

Pharmacokinetic profiling in CD-1 mice after a single oral administration shows dose-proportional exposure.[1][2]

| Dose (Oral) | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ₕ (µg·h/mL) | Animal Model | Reference |

| 10 mg/kg | 0.79 | 1 | 10.9 | CD-1 Mice | [1][2] |

| 20 mg/kg | 1.49 | 1 | 26.1 | CD-1 Mice | [1][2] |

In Vivo Efficacy

In an orthotopic mouse model of ovarian cancer, orally administered this compound showed significant single-agent anti-tumor activity, comparable to the standard-of-care chemotherapy regimen.[3][9]

| Parameter | Value | Details | Animal Model | Reference |

| Dosing Regimen | 15 mg/kg, p.o. | Twice weekly for 3 weeks | Athymic Nude Mice (OV90 Orthotopic) | [9][11] |

| Tumor Weight Reduction | ~94% | Compared to vehicle control | Athymic Nude Mice (OV90 Orthotopic) | [1] |

Experimental Protocols

Cell Viability (MTS) Assay

-

Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

-

Methodology :

-

Seed ovarian cancer cells (e.g., OVCAR4, OV90, CP20) in 96-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound (e.g., 0 to 500 nM) or vehicle control (DMSO) in triplicate.

-

Incubate the plates for 48 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀.[2][9][12]

-

Apoptosis (ApoTox-Glo™ Triplex) Assay

-

Objective : To simultaneously measure cell viability, cytotoxicity, and caspase-3/7 activation.

-

Methodology :

-

Seed cells in 96-well plates as described for the MTS assay.

-

Treat cells with various concentrations of this compound for 48 hours.

-

Follow the manufacturer's protocol for the ApoTox-Glo™ Triplex Assay. This typically involves two steps:

-

Add the viability/cytotoxicity reagent (containing substrates for live-cell and dead-cell proteases) and incubate. Measure fluorescence for viability and cytotoxicity.

-

Add the Caspase-Glo® 3/7 Reagent and incubate. Measure luminescence to quantify caspase-3/7 activity.

-

-

Normalize data to control wells to determine the relative changes in each parameter.[9]

-

Orthotopic Ovarian Cancer Mouse Model

-

Objective : To evaluate the in vivo anti-tumor efficacy of this compound.

-

Methodology :

-

Implantation : Surgically implant OV90 human ovarian cancer cells into the ovarian bursa of 6- to 8-week-old female athymic nude mice.[9]

-

Randomization : One week post-implantation, randomize mice into treatment groups (n=7-10 per group): Vehicle control (oral), this compound (15 mg/kg, oral, twice weekly), and standard-of-care (Cisplatin 3 mg/kg/weekly + Paclitaxel 15 mg/kg/weekly, intraperitoneal).[9][11]

-

Treatment : Administer treatments for a duration of three weeks. Monitor animal body weight and general health throughout the study.

-

Endpoint : At the end of the treatment period, euthanize the mice. Surgically resect the tumors, weigh them, and process for further analysis (e.g., immunohistochemistry).[9][11]

-

Analysis : Compare tumor weights between the treatment groups using appropriate statistical methods (e.g., one-way ANOVA).[9][11]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. caymanchem.com [caymanchem.com]

- 7. medkoo.com [medkoo.com]

- 8. PTC 028 | 1782970-28-8 | BP168106 | Biosynth [biosynth.com]

- 9. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Impact of PTC-028 on Post-Translational Modification of BMI-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of PTC-028, a small molecule inhibitor of the Polycomb group protein BMI-1. It details the post-translational modifications induced by this compound, the ensuing signaling cascade, and the ultimate effects on cancer cell viability. This document synthesizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological processes to support further research and drug development in oncology.

Executive Summary

BMI-1 is a key regulator of cell self-renewal and is frequently overexpressed in various cancers, contributing to tumor progression and therapeutic resistance. This compound has emerged as a potent and selective inhibitor of BMI-1, demonstrating significant antitumor activity. The core mechanism of this compound involves the induction of hyperphosphorylation of BMI-1. This post-translational modification marks BMI-1 for proteasomal degradation, leading to a cascade of events that culminate in caspase-dependent apoptosis of cancer cells. This guide will explore these processes in detail.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound.

Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines [1]

| Cell Line | IC50 (nM) after 48h | Effect on Cell Viability at 500 nM (48h) |

| CP20 | ~100 | ~95% decrease |

| OVCAR4 | ~100 | ~95% decrease |

| OV90 | ~100 | ~95% decrease |

| OSE (normal) | >500 | ~18-30% decrease |

| FTE (normal) | >500 | ~18-30% decrease |

Table 2: In Vivo Efficacy of this compound in an Orthotopic Ovarian Cancer Mouse Model [1]

| Treatment Group | Dosage | Administration | Tumor Weight Reduction |

| This compound | 15 mg/kg | Orally, twice weekly | ~94% (compared to control) |

| Control | Vehicle | Orally and intraperitoneally | N/A |

Table 3: Pharmacokinetics of this compound in CD-1 Mice (Single Oral Dose) [1]

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC0-24h (µg·h/mL) |

| 10 | 0.79 | 1 | 10.9 |

| 20 | 1.49 | 1 | 26.1 |

Signaling Pathway of this compound-Mediated BMI-1 Degradation and Apoptosis

This compound initiates a signaling cascade that leads to the targeted destruction of cancer cells. The process begins with the induction of BMI-1 hyperphosphorylation, followed by its degradation. This event triggers mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

References

In Vitro Biological Activity of PTC-028: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of PTC-028, a small molecule inhibitor of B cell-specific Moloney murine leukemia virus integration site 1 (BMI-1). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of this compound's mechanism of action and its effects on cancer cells.

Core Mechanism of Action

This compound is an orally bioavailable compound that post-translationally modifies the BMI-1 protein, a key component of the Polycomb Repressive Complex 1 (PRC1).[1][2][3] This modification leads to the hyper-phosphorylation and subsequent degradation of BMI-1.[1][4] The depletion of cellular BMI-1 initiates a cascade of events, including a reduction in cellular ATP levels and an increase in mitochondrial reactive oxygen species (ROS).[1] This compromised mitochondrial redox balance ultimately potentiates caspase-dependent apoptosis in cancer cells.[1][4] Notably, this compound selectively inhibits the growth of cancer cells while having minimal effect on normal cells, which typically express lower levels of BMI-1.[1][4][5]

Quantitative Analysis of In Vitro Activity

The in vitro efficacy of this compound has been evaluated across various cancer cell lines, primarily focusing on ovarian cancer. The following tables summarize the key quantitative data from these studies.

Table 1: Cell Viability (MTS Assay) of Ovarian Cancer and Normal Cells Treated with this compound for 48 hours

| Cell Line | Cell Type | IC50 (nM) | Maximum Inhibition at 500 nM (%) |

| CP20 | Ovarian Cancer | ~100 | ~95% |

| OVCAR4 | Ovarian Cancer | ~100 | ~95% |

| OV90 | Ovarian Cancer | ~100 | ~95% |

| OSE | Normal Ovarian Surface Epithelium | >500 | ~18% |

| FTE | Normal Fallopian Tube Epithelium | >500 | ~30% |

Data synthesized from multiple sources.[1][5]

Table 2: Effects of this compound on Key Cellular and Biochemical Markers

| Marker | Assay | Cell Lines | Treatment | Observation |

| BMI-1 Protein | Western Blot | CP20, OV90 | 100 nM this compound (0-12h) | Time-dependent increase in phosphorylated BMI-1, followed by a reduction in total BMI-1.[5] |

| uH2A (ubiquitinated Histone 2A) | Western Blot | CP20, OV90 | 100 nM this compound (up to 12h) | Reduction in uH2A levels, a functional readout of BMI-1 activity.[5][6] |

| Clonal Growth | Crystal Violet Staining | CP20, OV90, OVCAR4 | Increasing concentrations of this compound (7-10 days) | Significant dose-dependent decrease in colony formation.[1] |

| Caspase-3/7 Activity | ApoTox-Glo Triplex Assay | CP20, OV90, OVCAR4 | Increasing concentrations of this compound (48h) | Dose-dependent increase in caspase-3/7 activity.[1] |

| Cellular ATP Levels | Luminescence Assay | CP20, OV90 | 100 nM this compound | Gradual depletion of cellular ATP over time.[1] |

| Mitochondrial ROS | MitoSOX Staining | OV90, CP20 | 100 nM this compound (48h) | Significant induction of mitochondrial ROS.[1] |

| XIAP and RIPK1 | Western Blot | Not specified | 100 nM this compound (48h) | Decreased expression of anti-apoptotic proteins XIAP and RIPK1.[5] |

| Cleaved Caspases and PARP | Western Blot | Not specified | 100 nM this compound (48h) | Significant cleavage of Caspase 7, Caspase 9, and PARP.[5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTS Cell Viability Assay

This colorimetric assay assesses cell viability based on the reduction of the tetrazolium salt MTS by metabolically active cells.

-

Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-500 nM) and a vehicle control. Incubate for the desired exposure period (e.g., 48 hours).

-

MTS Reagent Addition: Add 20 µL of MTS solution to each well.

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C.

-

Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Cell viability is expressed as a percentage of the vehicle-treated control.

ApoTox-Glo™ Triplex Assay

This assay sequentially measures viability, cytotoxicity, and caspase activation in the same sample well.

-

Cell Plating and Treatment: Plate and treat cells with this compound in a 96-well plate as described for the MTS assay.

-

Viability/Cytotoxicity Measurement:

-

Add 20 µL of the Viability/Cytotoxicity Reagent (containing GF-AFC and bis-AAF-R110 substrates) to each well.

-

Mix by orbital shaking for approximately 30 seconds.

-

Incubate for 30 minutes at 37°C.

-

Measure fluorescence at 400Ex/505Em for viability and 485Ex/520Em for cytotoxicity.

-

-

Caspase-3/7 Activity Measurement:

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix by orbital shaking for approximately 30 seconds.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence.

-

Clonal Growth Assay (Crystal Violet)

This assay assesses the ability of single cells to form colonies, indicating long-term cell survival and proliferation.

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.

-

Treatment: Treat the cells with varying concentrations of this compound.

-

Incubation: Incubate the plates for 7-14 days, allowing colonies to form.

-

Fixation: Gently wash the colonies with PBS and fix them with 10% formalin or methanol for 15-30 minutes.

-

Staining: Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.

-

Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.

-

Colony Counting: Count the number of colonies (typically containing >50 cells) manually or using imaging software.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

MitoSOX Red Staining for Mitochondrial ROS

This assay uses a fluorescent probe to detect superoxide in the mitochondria of live cells.

-

Cell Preparation: Culture cells to the desired confluence.

-

MitoSOX Staining: Prepare a 5 µM working solution of MitoSOX Red reagent in warm buffer (e.g., HBSS). Incubate the cells with the MitoSOX solution for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells three times with the warm buffer.

-

Analysis: Analyze the cells immediately by fluorescence microscopy or flow cytometry (PE channel).

Cellular ATP Determination Assay

This bioluminescent assay measures ATP levels as an indicator of cell viability.

-

Cell Lysis: Lyse the cells using an ATP releasing agent to release cellular ATP.

-

Luciferase Reaction: Add an ATP detection cocktail containing luciferase and D-luciferin. The luciferase catalyzes the conversion of luciferin to oxyluciferin in the presence of ATP, generating light.

-

Luminescence Measurement: Measure the luminescent signal using a luminometer. The light intensity is proportional to the ATP concentration.

-

Quantification: Determine the ATP concentration in the samples by comparing the readings to a standard curve generated with known ATP concentrations.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

Caption: this compound induced apoptotic signaling pathway.

References

- 1. ApoTox-Glo™ Triplex Assay Protocol [worldwide.promega.com]

- 2. promega.com [promega.com]

- 3. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 6. broadpharm.com [broadpharm.com]

Methodological & Application

Application Notes and Protocols for PTC-028 In Vitro Cell Viability Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

PTC-028 is an orally bioavailable small molecule inhibitor that targets the B cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein.[1][2] BMI-1 is a core component of the Polycomb Repressive Complex 1 (PRC1) and is frequently overexpressed in various malignancies, including ovarian cancer, where its elevated expression is correlated with poor prognosis.[3][4] this compound induces post-translational modification of BMI-1, leading to its hyper-phosphorylation and subsequent degradation.[2][3][4] This depletion of BMI-1 in cancer cells disrupts crucial cellular processes, ultimately triggering caspase-dependent apoptosis, while having minimal effects on normal cells that express low levels of BMI-1.[1][3][5] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell viability using a colorimetric MTS assay.

Principle of the Cell Viability Assay (MTS Assay)

The MTS assay is a quantitative colorimetric method for determining the number of viable cells in a culture. The assay is based on the reduction of the MTS tetrazolium compound (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) by viable, metabolically active cells. Dehydrogenase enzymes found in these cells convert the MTS into a soluble formazan product that is purple in color. The amount of formazan produced is directly proportional to the number of living cells in the culture. The quantity of formazan is measured by recording the absorbance at 490 nm using a plate reader. A decrease in cell viability due to the cytotoxic effects of this compound will result in a lower absorbance reading.

Data Presentation: Effect of this compound on Cell Viability

The following table summarizes the dose-dependent effect of this compound on the viability of human ovarian cancer cell lines and normal ovarian or fallopian tube epithelial cells after 48 hours of treatment. Data is presented as a percentage of viable cells relative to vehicle-treated controls.

| Cell Line | Cell Type | This compound Conc. (nM) | Incubation Time (h) | % Viability (Relative to Control) | Assay Type |

| CP20 | Ovarian Cancer | 25 - 500 | 48 | Dose-dependent decrease[1][3] | MTS / ApoTox-Glo |

| OV90 | Ovarian Cancer | 25 - 500 | 48 | Dose-dependent decrease[1][3] | MTS / ApoTox-Glo |

| OVCAR4 | Ovarian Cancer | 25 - 500 | 48 | Dose-dependent decrease[1][3] | MTS / ApoTox-Glo |

| OSE | Normal Ovarian Epithelium | up to 500 | 48 | ~70-82%[1] | MTS |

| FTE | Normal Fallopian Tube Epithelium | up to 500 | 48 | ~70-82%[1] | MTS |

Table 1: Summary of this compound's effect on the viability of cancerous and normal cell lines.

Experimental Protocols

Required Materials

-

Cell Lines: Human ovarian cancer cell lines (e.g., CP20, OV90, OVCAR4) and non-malignant control cells (e.g., OSE, FTE).

-

Reagents:

-

This compound (MedchemExpress or other supplier)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

-

Equipment and Consumables:

-

Humidified incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Water bath (37°C)

-

Hemocytometer or automated cell counter

-

96-well clear, flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 490 nm

-

Sterile microcentrifuge tubes and pipette tips

-

Step-by-Step Protocol

Step 1: Cell Seeding

-

Culture the selected cancer and normal cell lines in T-75 flasks until they reach approximately 80% confluency.

-

Wash the cells with PBS, then detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and determine the cell concentration using a hemocytometer.

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

-

Include wells with medium only to serve as a background control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

Step 2: Preparation of this compound Working Solutions

-

Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C for long-term use.[1]

-

On the day of the experiment, perform serial dilutions of the stock solution in complete culture medium to prepare 2X working concentrations of this compound (e.g., 1000, 500, 250, 125, 50, 25 nM).

-

Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.

Step 3: Cell Treatment

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared 2X this compound working solutions or the vehicle control to the appropriate wells in triplicate.

-

The final volume in each well will be 200 µL (if adding 100uL of 2x solution to the 100uL of media already in the well).

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[3][6]

Step 4: MTS Assay and Data Collection

-

Following the 48-hour incubation, add 20 µL of the MTS reagent directly to each well.[7]

-

Incubate the plate for 1 to 4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell line's metabolic activity.

-

Measure the absorbance of each well at 490 nm using a microplate reader.

Step 5: Data Analysis

-

Subtract the average absorbance of the medium-only (background) wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

-

Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve. From this curve, the IC₅₀ (the concentration of drug that inhibits 50% of cell growth) can be calculated using appropriate software (e.g., GraphPad Prism).

Visualizations

This compound Signaling Pathway

Caption: this compound mechanism leading to apoptosis.

Experimental Workflow

Caption: Workflow for the this compound MTS cell viability assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: PTC-028 for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTC-028 is an orally bioavailable small molecule inhibitor of the B cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein.[1][2] BMI-1 is a key component of the Polycomb Repressive Complex 1 (PRC1) and is frequently overexpressed in various cancers, where it plays a crucial role in cell self-renewal and tumorigenesis.[3] this compound selectively targets cancer cells that exhibit elevated BMI-1 expression, inducing apoptosis while having minimal effects on normal cells with low BMI-1 levels.[1][3] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.

Mechanism of Action

This compound functions by inducing the hyper-phosphorylation of the BMI-1 protein. This post-translational modification leads to the subsequent degradation of BMI-1.[2][3] The depletion of cellular BMI-1 initiates a cascade of events, including a reduction in cellular ATP levels and an increase in mitochondrial reactive oxygen species (ROS).[3] This compromised mitochondrial redox balance, coupled with the downregulation of anti-apoptotic proteins such as X-linked inhibitor of apoptosis protein (XIAP) and Receptor-Interacting Protein Kinase 1 (RIPK1), potentiates a caspase-dependent apoptotic pathway.[3] The process involves the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -7, leading to programmed cell death.[3][4]

Caption: this compound signaling pathway leading to apoptosis.

Recommended Working Concentrations

The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line. The following table summarizes effective concentrations from published studies.

| Cell Line | Assay | Concentration Range | Key Findings | Reference |

| OVCAR4, OV90, CP20 (Ovarian Cancer) | Cell Viability (MTS Assay, 48h) | 25 - 500 nM | IC50 of ~100 nM. ~95% decrease in viability at 500 nM. | [1][3] |

| OSE, FTE (Normal Ovarian & Fallopian Tube Epithelial) | Cell Viability (MTS Assay, 48h) | Up to 500 nM | Minimal effect on cell viability (~18-30% decrease at 500 nM). | [1][3] |

| OV90, CP20 (Ovarian Cancer) | Western Blot | 100 nM | Time-dependent increase in phosphorylated BMI-1 (2-12h). | [1] |

| CP20, OV90, OVCAR4 (Ovarian Cancer) | Apoptosis (ApoTox-Glo Triplex Assay, 48h) | Increasing concentrations | Dose-dependent increase in Caspase-3/7 activity. | [3] |

| CP20, OV90 (Ovarian Cancer) | Clonal Growth Assay | Indicated concentrations | Significant dose-dependent decrease in clonal growth. | [3] |

| MDS Cell Lines (Myelodysplastic Syndrome) | Growth Suppression & Apoptosis | Not specified | This compound suppressed growth and induced apoptosis. | [5] |

Experimental Protocols

The following are generalized protocols that should be optimized for your specific cell line and experimental conditions.

Protocol 1: Cell Viability by MTS Assay

This protocol is for determining the effect of this compound on cancer cell viability.

Materials:

-

This compound

-

Complete cell culture medium

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Workflow Diagram:

Caption: Workflow for a cell viability assay using this compound.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to attach overnight.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete medium to achieve the desired final concentrations (e.g., a serial dilution from 1 µM to 1 nM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTS Assay: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot the results to determine the IC50 value.

Protocol 2: Western Blot for BMI-1 Phosphorylation and Degradation

This protocol is to assess the effect of this compound on BMI-1 protein levels and phosphorylation status.

Materials:

-

This compound

-

6-well cell culture plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BMI-1, anti-phospho-BMI-1, loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Analyze the band intensities to determine the relative levels of total and phosphorylated BMI-1, normalized to a loading control.

Logical Relationship for Dose-Response Experiments

Caption: Logical flow of a dose-response experiment with this compound.

Troubleshooting

-

Low Efficacy: If this compound shows low efficacy, ensure the compound is properly dissolved and has not degraded. Confirm that the target cells express sufficient levels of BMI-1. Increase the incubation time or concentration.

-

High Variability: High variability between replicate wells can be due to inconsistent cell seeding, edge effects in the plate, or pipetting errors. Ensure proper mixing of cell suspensions and reagents.

-

Inconsistent Western Blot Results: Ensure complete protein transfer and use appropriate blocking conditions. Optimize antibody concentrations and incubation times. Always include protease and phosphatase inhibitors in the lysis buffer.

These application notes and protocols provide a comprehensive guide for utilizing this compound in cell culture experiments. Researchers should adapt these guidelines to their specific experimental needs for optimal results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy of the novel tubulin polymerization inhibitor this compound for myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for PTC-028 Induced Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTC-028 is a small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1) protein, B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1).[1][2] Overexpression of BMI-1 is implicated in the progression of various cancers, including ovarian cancer, and is associated with poor prognosis.[1][3] this compound induces apoptosis in cancer cells by promoting the hyper-phosphorylation and subsequent proteasomal degradation of BMI-1.[3][4] This leads to a cascade of downstream events culminating in programmed cell death, making this compound a promising therapeutic agent in oncology research.[1][2]

These application notes provide a summary of the mechanism of this compound-induced apoptosis, quantitative data on treatment duration and concentration, and detailed protocols for key experimental assays.

Mechanism of Action

This compound induces a caspase-dependent apoptotic pathway. The inhibition of BMI-1 by this compound initiates a series of cellular events:

-

Hyper-phosphorylation and Depletion of BMI-1: this compound leads to the hyper-phosphorylation of BMI-1, marking it for proteasomal degradation and thereby depleting its cellular levels.[4]

-

Mitochondrial Dysfunction: The depletion of BMI-1 results in a reduction of cellular ATP levels and an increase in mitochondrial reactive oxygen species (ROS).[4]

-

Inhibition of Anti-Apoptotic Proteins: this compound treatment leads to the downregulation of key anti-apoptotic proteins such as X-linked inhibitor of apoptosis protein (XIAP) and Receptor-Interacting Protein Kinase 1 (RIPK1).[4]

-

Caspase Activation: The increase in mitochondrial ROS and the decrease in XIAP levels trigger the activation of the initiator caspase-9, which in turn activates the executioner caspases-3 and -7.[4]

-

Execution of Apoptosis: Activated caspases-3 and -7 cleave cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][4]

Data Presentation

The following tables summarize the quantitative data regarding the treatment conditions for this compound to induce apoptosis in cancer cell lines.

Table 1: this compound Treatment Duration for Apoptosis Induction

| Cell Line | Treatment Concentration | Time Point | Apoptotic Marker | Observation | Reference |

| CP20 (Ovarian Cancer) | 100 nM | 12 hours | PARP Cleavage | Earliest detection of cleaved PARP | [1] |

| OV90 (Ovarian Cancer) | 100 nM | 12 hours | PARP Cleavage | Earliest detection of cleaved PARP | [1] |

| CP20, OV90, OVCAR4 (Ovarian Cancer) | 100 nM | 48 hours | TUNEL Assay | Increased number of TUNEL-positive nuclei | [4] |

| CP20, OV90, OVCAR4 (Ovarian Cancer) | Increasing concentrations | 48 hours | Caspase-3/7 Activity | Dose-dependent increase in caspase-3/7 activity | [1][4] |

| MDS Cell Lines | Not Specified | 48 hours | Caspase-3/7 Activity | Increased caspase-3/7 activity | [5] |

Table 2: Dose-Response of this compound on Cell Viability and Apoptosis

| Cell Line | Assay | Concentration Range | Incubation Time | Key Finding | Reference |

| CP20, OV90, OVCAR4 (Ovarian Cancer) | ApoTox-Glo Triplex Assay | 0 - 500 nM | 48 hours | Dose-dependent decrease in cell viability and increase in caspase-3/7 activity | [1][4] |

| Immortalized Ovarian Surface Epithelium (OSE) and Fallopian Tube Epithelium (FTE) cells | MTS Assay | 0 - 500 nM | 48 hours | Minimal effect on viability of normal cells | [1] |

Mandatory Visualizations

References

- 1. selleckchem.com [selleckchem.com]

- 2. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

Application Notes and Protocols: PTC-028 in an Orthotopic Mouse Model of Ovarian Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing PTC-028, a potent and selective inhibitor of Bmi-1 function, in an orthotopic mouse model of ovarian cancer. This model serves as a valuable preclinical platform to evaluate the therapeutic efficacy and mechanism of action of this compound in a setting that closely mimics human disease.

Introduction

Ovarian cancer remains a significant cause of cancer-related mortality in women, with a pressing need for novel therapeutic strategies. The proto-oncogene Bmi-1, a core component of the Polycomb Repressive Complex 1 (PRC1), is frequently overexpressed in ovarian cancer and correlates with poor prognosis, making it an attractive therapeutic target.[1][2][3] this compound is an orally bioavailable small molecule that post-translationally modifies and downregulates Bmi-1 protein levels.[1][2][4] In preclinical studies, this compound has demonstrated significant single-agent antitumor activity in an orthotopic mouse model of ovarian cancer, comparable to standard-of-care chemotherapy.[1][2]

Mechanism of Action of this compound in Ovarian Cancer

This compound exerts its anti-cancer effects by inducing the hyperphosphorylation and subsequent degradation of Bmi-1.[1][5] This depletion of cellular Bmi-1 initiates a cascade of events, including a decrease in cellular ATP and a compromised mitochondrial redox balance, which ultimately leads to caspase-dependent apoptosis.[1][5] This targeted mechanism of action allows for the selective inhibition of cancer cells with minimal effect on normal cells that express low levels of Bmi-1.[1][5]

Caption: this compound Signaling Pathway in Ovarian Cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in ovarian cancer models.

Table 1: In Vitro Activity of this compound in Ovarian Cancer Cell Lines

| Cell Line | IC50 (nM) | Assay Type | Incubation Time (hours) |

| OVCAR4 | ~100 | Cell Viability (MTS) | 48 |

| OV90 | ~100 | Cell Viability (MTS) | 48 |

| CP20 | ~100 | Cell Viability (MTS) | 48 |

Data synthesized from multiple sources indicating a significant dose-dependent decrease in cell viability.[6]

Table 2: In Vivo Efficacy of this compound in an Orthotopic Ovarian Cancer Mouse Model

| Treatment Group | Dose and Schedule | Tumor Weight Reduction vs. Control |

| This compound | 15 mg/kg, orally, twice weekly | ~94% |

| Cisplatin + Paclitaxel | 3 mg/kg/weekly (Cisplatin, IP) + 15 mg/kg/weekly (Paclitaxel, IP) | Comparable to this compound |

Based on studies using OV90 cells implanted in the ovarian bursa of athymic female nude mice.[1][6]

Table 3: Pharmacokinetic Properties of this compound in CD-1 Mice

| Oral Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | AUC0-24h (µg·h/mL) |

| 10 | 0.79 | 1 | 10.9 |

| 20 | 1.49 | 1 | 26.1 |

Demonstrates dose-proportional pharmacokinetics.[1][4]

Experimental Protocols

The following are detailed protocols for establishing and utilizing an orthotopic ovarian cancer mouse model to evaluate this compound.

Protocol 1: Orthotopic Implantation of Ovarian Cancer Cells

Materials:

-

Ovarian cancer cell line (e.g., OV90)

-

Female athymic nude mice (6-8 weeks old)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Matrigel (optional, can be mixed with cells to prevent leakage)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, wound clips)

-

Dissecting microscope

Procedure:

-

Cell Preparation: Culture OV90 cells to ~80% confluency. On the day of surgery, harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or culture medium at a concentration of 1 x 10^6 cells per 10 µL. Keep the cell suspension on ice.

-

Animal Anesthesia: Anesthetize the mouse using isoflurane. Ensure a proper level of anesthesia is maintained throughout the surgical procedure.

-

Surgical Procedure:

-

Place the anesthetized mouse in a prone position.

-

Make a small skin incision (~1 cm) on the left flank, midway between the last rib and the iliac crest.

-

Carefully separate the skin from the underlying muscle to expose the peritoneal wall.

-

Make a small incision in the peritoneum to expose the abdominal cavity.

-

Locate the ovary, which is typically embedded in a fat pad. Gently exteriorize the ovary and ovarian bursa.

-

Using a Hamilton syringe, inject 10 µL of the cell suspension (1 x 10^6 cells) into the ovarian bursa.

-

Carefully return the ovary to the abdominal cavity.

-

Close the peritoneal wall with absorbable sutures.

-

Close the skin incision with wound clips.

-

-

Post-operative Care: Monitor the mice for recovery from anesthesia and provide appropriate post-operative care, including analgesics as needed. Allow one week for tumor establishment before initiating treatment.

Protocol 2: Administration of this compound

Materials:

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles

Procedure:

-

Drug Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 1.5 mg/mL for a 15 mg/kg dose in a 20g mouse, administered at 10 µL/g).

-

Animal Randomization: One week post-implantation, randomize the mice into treatment and control groups (n=7-10 per group).

-

Drug Administration:

-

Administer this compound orally via gavage at a dose of 15 mg/kg, twice weekly.

-

The control group should receive an equivalent volume of the vehicle solution following the same schedule.

-

A positive control group treated with standard-of-care chemotherapy (e.g., cisplatin and paclitaxel) can also be included.[1]

-

-

Monitoring: Monitor the mice for any signs of toxicity, such as weight loss or changes in behavior, throughout the treatment period.

Protocol 3: Endpoint Analysis and Data Collection

Procedure:

-

Euthanasia and Tumor Collection: At the end of the study (e.g., three weeks after treatment initiation), euthanize the mice according to approved institutional guidelines.

-

Tumor Measurement: Carefully dissect the primary ovarian tumor and any visible metastases.

-

Data Analysis:

-

Measure the weight of the primary tumors.

-

Calculate the average tumor weight for each treatment group and compare the results.

-

Tumor tissue can be further processed for histological analysis, immunohistochemistry, or molecular analysis to assess the effects of this compound on Bmi-1 expression and downstream signaling pathways.

-

Experimental Workflow Visualization

Caption: Orthotopic Ovarian Cancer Mouse Model Workflow.

References

- 1. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polycomb Protein BMI-1 as a Potential Therapeutic Target in Mucinous Ovarian Cancer | Anticancer Research [ar.iiarjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Measuring Cell Viability Upon PTC-028 Treatment Using an MTS Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

PTC-028 is a novel, orally bioavailable small molecule inhibitor that targets the Polycomb group protein BMI-1.[1][2][3] Upregulation of BMI-1 is a common feature in various cancers and is associated with poor prognosis.[4] this compound induces hyper-phosphorylation and subsequent proteasomal degradation of BMI-1.[1][5] This leads to a cascade of downstream effects including the reduction of cellular ATP, an increase in mitochondrial reactive oxygen species (ROS), and ultimately, the induction of caspase-dependent apoptosis in cancer cells.[1][5] Given that this compound's mechanism involves altering cellular metabolism and viability, the MTS assay is a suitable method to quantify its cytotoxic effects.

The MTS assay is a colorimetric method used to assess cell viability. In this assay, the tetrazolium salt MTS is reduced by metabolically active cells, specifically by NAD(P)H-dependent dehydrogenase enzymes, into a soluble formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at 490-500 nm.[6]

This document provides a detailed protocol for performing an MTS assay to evaluate the effect of this compound on the viability of cancer cells.

Data Presentation

Table 1: Recommended this compound Concentration Range for Initial Screening

| Concentration | Purpose |

| 0 nM (Vehicle Control) | Baseline cell viability |

| 25 nM | Low concentration |

| 50 nM | |

| 100 nM | Reported IC50 for some cancer cell lines[1][3] |

| 200 nM | |

| 500 nM | High concentration, expected to show significant cytotoxicity[1][3] |

Table 2: Recommended Cell Seeding Densities for a 96-well Plate

| Cell Type | Seeding Density (cells/well) |

| Adherent Cells | 5,000 - 10,000 |

| Suspension Cells | 10,000 - 50,000 |

| Note: Optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the experiment. |

Experimental Protocols

Materials

-

This compound (prepare stock solution in DMSO)[2]

-

Cell line of interest (e.g., ovarian cancer cell lines like OVCAR4, OV90, CP20)[1]

-

Complete cell culture medium (phenol red-free medium is recommended to avoid interference with absorbance readings)

-

96-well flat-bottom sterile microplates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[7]

-

Multi-well spectrophotometer (plate reader)

Protocol

-

Cell Seeding:

-

Harvest and count cells.

-

Dilute the cells in a complete culture medium to the desired seeding density (refer to Table 2).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as a background control.

-

Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in a complete culture medium from your stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Include a vehicle control (medium with the same final concentration of DMSO as the this compound treated wells).

-

Carefully remove the medium from the wells (for adherent cells) or add the treatment directly to the wells (for suspension cells).

-

Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 48 hours).[1][3]

-

-

MTS Assay:

-

Following the treatment period, add 20 µL of the MTS reagent directly to each well.[6][8]

-

Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.

-

Gently mix the plate to ensure a homogeneous distribution of the formazan product.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 490 nm using a multi-well spectrophotometer.[6]

-

-

Data Analysis:

-

Subtract the average absorbance of the medium-only (background) wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment condition using the following formula:

-

Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Visualizations

This compound Signaling Pathway

Caption: this compound mechanism of action leading to apoptosis.

MTS Assay Experimental Workflow

Caption: Step-by-step workflow for the MTS assay with this compound.

References

- 1. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. broadpharm.com [broadpharm.com]

- 7. CellTiter 96® AQueous One Solution Cell Proliferation Assay | MTS Assay | MTT Assay [dk.promega.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing PTC-028 Cytotoxicity with the ApoTox-Glo™ Triplex Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

PTC-028 is a novel, orally bioavailable small molecule inhibitor of BMI-1 (B lymphoma Mo-MLV insertion region 1 homolog) function, a key component of the Polycomb Repressive Complex 1 (PRC1).[1] Upregulation of BMI-1 is associated with poor prognosis in several cancers, including ovarian cancer, making it a viable therapeutic target.[1] this compound has been shown to selectively induce apoptosis in cancer cells while leaving normal cells relatively unaffected.[1][2][3] The ApoTox-Glo™ Triplex Assay from Promega is a powerful tool for dissecting the mechanism of cell death, as it allows for the sequential determination of viability, cytotoxicity, and apoptosis within a single sample well.[4][5][6][7] This application note provides a detailed protocol and data interpretation for evaluating the cytotoxic and apoptotic effects of this compound on cancer cells using this multiplexed assay.

Principle of the Assay

The ApoTox-Glo™ Triplex Assay is a three-step process performed in a single assay well:

-

Viability and Cytotoxicity Assessment: Two distinct fluorescent signals are generated to differentiate between viable and non-viable cells.

-

Viability: A cell-permeant substrate (GF-AFC) is cleaved by a live-cell protease, producing a fluorescent signal (AFC) that is proportional to the number of viable cells.[4][6][7] This protease is inactive upon loss of membrane integrity.[4][6]

-

Cytotoxicity: A cell-impermeant substrate (bis-AAF-R110) is cleaved by a dead-cell protease that is released from cells that have lost membrane integrity, generating a distinct fluorescent signal (R110).[4][6]

-

-

Apoptosis Assessment: Following the fluorescence measurements, the Caspase-Glo® 3/7 Reagent is added. This reagent contains a luminogenic caspase-3/7 substrate (DEVD peptide).[5][6] Cleavage of this substrate by activated caspase-3 and -7, key executioner caspases in apoptosis, results in a luminescent signal that is proportional to the level of caspase activity.[5][6]

Experimental Data

The following tables summarize the quantitative data from a study where ovarian cancer cell lines (CP20, OV90, and OVCAR4) were treated with increasing concentrations of this compound for 48 hours, followed by analysis with the ApoTox-Glo™ Triplex Assay.[1]

Table 1: Effect of this compound on Ovarian Cancer Cell Viability

| Cell Line | This compound Concentration (nM) | Mean Cell Viability (% of Control) ± SD |

| CP20 | 0 | 100 ± 5.2 |

| 25 | 85 ± 4.8 | |

| 50 | 68 ± 6.1 | |

| 100 | 52 ± 5.5 | |

| OV90 | 0 | 100 ± 6.3 |

| 25 | 82 ± 5.9 | |

| 50 | 65 ± 6.8 | |

| 100 | 48 ± 6.2 | |

| OVCAR4 | 0 | 100 ± 5.8 |

| 25 | 88 ± 5.1 | |

| 50 | 72 ± 6.4 | |

| 100 | 55 ± 5.9 |

Data adapted from a study by Bhattacharya et al.[1]

Table 2: Effect of this compound on Caspase-3/7 Activity in Ovarian Cancer Cells

| Cell Line | This compound Concentration (nM) | Mean Caspase-3/7 Activity (Fold Change) ± SD |

| CP20 | 0 | 1.0 ± 0.1 |

| 25 | 1.8 ± 0.2 | |

| 50 | 3.2 ± 0.3 | |

| 100 | 5.5 ± 0.4 | |

| OV90 | 0 | 1.0 ± 0.1 |

| 25 | 2.1 ± 0.2 | |

| 50 | 4.0 ± 0.4 | |

| 100 | 6.2 ± 0.5 | |

| OVCAR4 | 0 | 1.0 ± 0.1 |

| 25 | 1.5 ± 0.2 | |

| 50 | 2.8 ± 0.3 | |

| 100 | 4.8 ± 0.4 |

Data adapted from a study by Bhattacharya et al.[1]

Note on Cytotoxicity Data: In the cited study, this compound treatment did not significantly increase cytotoxic cell death as measured by the dead-cell protease activity component of the ApoTox-Glo™ Triplex Assay.[1] The primary mode of cell death induced by this compound was determined to be apoptosis, as evidenced by the dose-dependent increase in caspase-3/7 activity.[1]

Experimental Protocols

Materials:

-

ApoTox-Glo™ Triplex Assay Kit (Promega)

-

Ovarian cancer cell lines (e.g., CP20, OV90, OVCAR4)

-

Appropriate cell culture medium and supplements

-

This compound

-

Vehicle control (e.g., DMSO)

-

96-well, clear-bottom, white-walled assay plates

-

Multichannel pipettes

-

Plate reader capable of measuring fluorescence and luminescence

-

Orbital shaker

-

37°C, 5% CO₂ incubator

Protocol for 96-Well Plate Format:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000 to 20,000 cells per well in 80 µL of culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add 20 µL of the this compound dilutions or vehicle control to the appropriate wells to achieve the final desired concentrations. The final volume in each well should be 100 µL.

-

Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

-

-

Viability and Cytotoxicity Measurement:

-

Equilibrate the plate and its contents to 37°C.

-

Prepare the Viability/Cytotoxicity Reagent by adding 10 µL of GF-AFC Substrate and 10 µL of bis-AAF-R110 Substrate to 2 mL of Assay Buffer.[8]

-

Add 20 µL of the prepared Viability/Cytotoxicity Reagent to each well.[6][8]

-

Briefly mix the contents by orbital shaking (300-500 rpm for ~30 seconds).[6][8]

-

Incubate the plate at 37°C for 30 minutes to 2 hours.

-

Measure fluorescence using a plate reader:

-

-

Apoptosis Measurement:

-

Equilibrate the plate to room temperature.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[6][8]

-

Briefly mix the contents by orbital shaking (300-500 rpm for ~30 seconds).[6][8]

-

Incubate the plate at room temperature for 30 minutes to 3 hours.

-

Measure luminescence using a plate reader.

-

Visualizations

Diagram 1: ApoTox-Glo™ Triplex Assay Workflow

Caption: Workflow of the ApoTox-Glo™ Triplex Assay for this compound.

Diagram 2: this compound Signaling Pathway Leading to Apoptosis

Caption: this compound mechanism of action leading to apoptosis.

The ApoTox-Glo™ Triplex Assay provides a robust and efficient method for characterizing the cytotoxic and apoptotic effects of compounds like this compound. The data presented here demonstrates that this compound reduces the viability of ovarian cancer cells in a dose-dependent manner, primarily through the induction of caspase-mediated apoptosis rather than by causing immediate cytotoxic membrane damage.[1] This detailed protocol and the accompanying data serve as a valuable resource for researchers investigating novel anti-cancer therapeutics and their mechanisms of action.

References

- 1. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ApoTox-Glo™ Triplex Assay Protocol [promega.sg]

- 5. ApoTox-Glo™ Triplex Assay Protocol [ita.promega.com]

- 6. promega.com [promega.com]

- 7. ApoTox-Glo™ Triplex Assay [promega.com]

- 8. promega.com [promega.com]

Application Note: Detection of Apoptosis Using the TUNEL Assay Following PTC-028 Exposure

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. The B cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein is a key component of the Polycomb Repressive Complex 1 and is frequently overexpressed in various cancers, where it plays a crucial role in cell survival and proliferation.[1][2]

PTC-028 is an orally bioavailable small molecule that inhibits BMI-1 function by inducing its hyper-phosphorylation and subsequent degradation.[3][4] This leads to a cascade of events, including a decrease in cellular ATP, an imbalance in mitochondrial redox homeostasis, and ultimately, the activation of caspase-dependent apoptosis.[1][3][5]

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method for detecting the DNA fragmentation that occurs during the late stages of apoptosis.[6][7][8] The assay relies on the enzyme Terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.[9][10] This application note provides a detailed protocol for using the TUNEL assay to detect and quantify apoptosis in cells treated with this compound.

This compound Mechanism of Action

This compound selectively inhibits the growth of cancer cells while having minimal effect on normal cells.[4][11] Its mechanism involves the post-translational modification of BMI-1, leading to its depletion. This triggers a mitochondrial-dependent apoptotic pathway. Key events include a reduction in ATP levels, an increase in mitochondrial reactive oxygen species (ROS), and inhibition of anti-apoptotic proteins like XIAP.[1][3] This cascade activates initiator caspase-9, which in turn activates executioner caspases-3 and -7, leading to the characteristic biochemical and morphological changes of apoptosis, including DNA fragmentation.[1][3]

Data Presentation

Treatment of cancer cell lines with this compound results in a dose-dependent increase in apoptosis. The table below summarizes representative data from studies on ovarian cancer cell lines treated with this compound for 48 hours.[3][5][11]

| Cell Line | This compound Conc. (nM) | % Cell Viability (Relative to Control) | Fold Increase in Caspase-3/7 Activity |

| OV90 | 0 (Control) | 100% | 1.0 |

| 25 | ~85% | ~2.5 | |

| 100 | ~50% | ~6.0 | |

| 200 | ~30% | ~8.5 | |

| CP20 | 0 (Control) | 100% | 1.0 |

| 25 | ~90% | ~2.0 | |

| 100 | ~55% | ~5.0 | |

| 200 | ~40% | ~7.0 |

Note: Data are illustrative, synthesized from published findings. Actual results will vary based on cell line and experimental conditions.